![molecular formula C20H14ClN5O3S B2439608 N-(1,3-benzodioxol-5-yl)-2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide CAS No. 578005-45-5](/img/structure/B2439608.png)
N-(1,3-benzodioxol-5-yl)-2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain several structural motifs common in medicinal chemistry, including a benzodioxole, a pyrazolopyrimidine, and a sulfanylacetamide group. These groups are often found in biologically active compounds, suggesting that this compound may have some pharmacological activity .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several heterocyclic rings. These rings can participate in a variety of non-covalent interactions, which could have significant effects on the compound’s physical and chemical properties .Chemical Reactions Analysis
Again, without specific information, it’s difficult to predict the chemical reactions this compound might undergo. The presence of the sulfanylacetamide group suggests that it might be susceptible to reactions involving nucleophilic attack at the sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would be influenced by factors such as its size, shape, and the specific functional groups it contains. For example, the benzodioxole group is aromatic and may contribute to the compound’s overall stability .Aplicaciones Científicas De Investigación
Antitumor Activity
The compound has been identified as a part of novel synthesis efforts aimed at evaluating antitumor activities. Specific derivatives containing the pyrazolo[3,4-d]pyrimidine moiety have demonstrated effectiveness against cancer cell lines, showcasing potential as anticancer agents. For example, a series of derivatives was synthesized, and their structure-activity relationship studies revealed promising anticancer activity against human tumor breast cell lines (MCF7), with IC50 values ranging from 49.5 to 70.2 μM, indicating the potency of these compounds in inhibiting cancer cell growth (Ghorab, El-Gazzar, & Alsaid, 2014). Moreover, specific analogues have shown to possess higher activity against various cancer cell lines than doxorubicin, a reference antitumor drug, highlighting their potential as novel anticancer therapeutics (Hafez, Alsalamah, & El-Gazzar, 2017).
Antimicrobial and Antibacterial Activity
The research into the compound extends into antimicrobial and antibacterial domains, with several studies synthesizing derivatives to evaluate these specific activities. Compounds incorporating the pyrazolo[3,4-d]pyrimidine moiety have demonstrated good to excellent antimicrobial activity. For instance, novel heterocyclic compounds containing a sulfonamido moiety were synthesized and tested for antibacterial activity, revealing high activities against a range of bacteria, suggesting their potential use as antibacterial agents (Azab, Youssef, & El-Bordany, 2013). Additionally, new series of benzothiazole pyrimidine derivatives were found to exhibit excellent in vitro antibacterial and antifungal activities, surpassing standard drugs in efficacy, further underlining the compound's versatility in combating microbial infections (Maddila, Gorle, Seshadri, Lavanya, & Jonnalagadda, 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN5O3S/c21-12-1-4-14(5-2-12)26-19-15(8-24-26)20(23-10-22-19)30-9-18(27)25-13-3-6-16-17(7-13)29-11-28-16/h1-8,10H,9,11H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPPYTAKLSTRAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC=NC4=C3C=NN4C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[cyano(2-fluorophenyl)methyl]-4-(1,3-thiazol-4-yl)benzamide](/img/structure/B2439526.png)
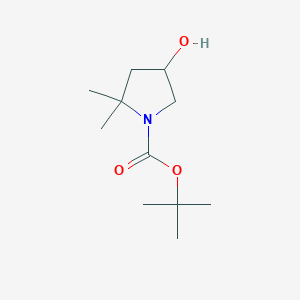
![1-{[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}-N-(2-methoxyphenyl)piperidine-4-carboxamide](/img/structure/B2439528.png)
![2-Methyl-3-[[1-(4-morpholin-4-ylbenzoyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2439529.png)

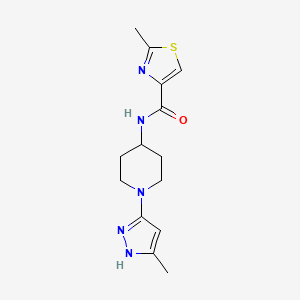
![5-((3-Methoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2439532.png)
![9-Bromo-8-isobutylpyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2439533.png)
![3-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid](/img/structure/B2439534.png)
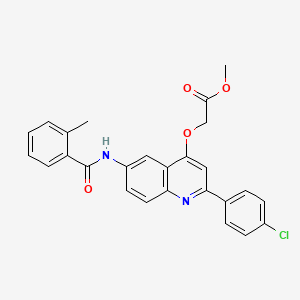
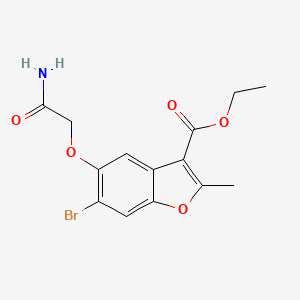
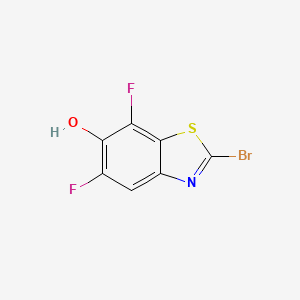

![3,9-dimethyl-7-(3-methylbutyl)-1-[2-(morpholin-4-yl)ethyl]-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2439547.png)